DBPR112
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBPR112 is a novel small-molecule anticancer drug candidate that has shown promise in the treatment of non-small cell lung cancer and head and neck cancer. It is an epidermal growth factor receptor tyrosine kinase inhibitor, specifically targeting mutations such as EGFR L858R/T790M and various exon 20 insertions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The optimization of lead compounds through structure-activity relationship studies led to the development of DBPR112 .
Industrial Production Methods: The industrial production of this compound involves high-throughput parallel synthesis platforms, which allow for the efficient production of the compound in large quantities. The process includes multiple steps of purification and quality control to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: DBPR112 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: The compound can also undergo reduction reactions, altering its chemical structure.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
DBPR112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of epidermal growth factor receptor inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to inhibit cancer cell proliferation.
Medicine: Undergoing clinical trials for the treatment of non-small cell lung cancer and head and neck cancer. .
Industry: Potentially used in the development of new anticancer therapies and as a reference compound for drug development
Mechanism of Action
DBPR112 exerts its effects by inhibiting the tyrosine kinase activity of epidermal growth factor receptors. It binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cancer cell proliferation and tumor growth .
Comparison with Similar Compounds
Osimertinib: A third-generation inhibitor, this compound exhibits tenfold potency better against certain mutations.
Lapatinib: this compound has demonstrated superior anticancer efficacy in preclinical models.
Uniqueness: this compound stands out due to its potent inhibitory activity against a wide range of epidermal growth factor receptor mutations, its favorable pharmacokinetic properties, and its high safety profile. These characteristics make it a promising candidate for the treatment of various cancers .
Properties
Molecular Formula |
C32H31N5O3 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide |
InChI |
InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1 |
InChI Key |
NQAMTZUVRFRJCZ-VMMYIZNOSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DBPR112; DBPR-112; DBPR 112; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.